1-(3,5-Dichlorobenzoyl)piperazine
Description
Context within Piperazine-Containing Chemical Entities in Drug Discovery
The piperazine (B1678402) ring is a ubiquitous and highly valued scaffold in the realm of drug discovery. nih.gov This six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 is a common feature in a multitude of approved drugs and clinical candidates. nih.govnih.gov Its prevalence stems from several advantageous properties that it imparts to a molecule.
The piperazine moiety is considered a "privileged" structure in medicinal chemistry due to its ability to interact with multiple receptors and enzymes in the body. nih.govmdpi.com This versatility has led to its incorporation into drugs with a wide array of therapeutic applications, including antipsychotic, antidepressant, anxiolytic, anticancer, and antiviral agents. nih.govmdpi.comresearchgate.net
Furthermore, the two nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the introduction of various substituents to fine-tune a molecule's pharmacological profile, a process known as "molecular modification." researchgate.netresearchgate.net This adaptability is crucial for optimizing a drug's potency, selectivity, and pharmacokinetic properties. The basic nature of the piperazine nitrogens can also enhance a compound's aqueous solubility and bioavailability, which are critical factors for effective drug delivery. nih.govresearchgate.net
Table 1: Examples of Marketed Drugs Containing the Piperazine Moiety
| Drug Name | Therapeutic Class |
| Clozapine | Antipsychotic |
| Vortioxetine | Antidepressant |
| Buspirone | Anxiolytic |
| Imatinib | Anticancer |
| Sildenafil | Erectile Dysfunction |
This table provides a few examples of the many drugs that incorporate the piperazine scaffold, highlighting its broad therapeutic relevance.
Significance of the Dichlorobenzoyl Moiety within Pharmacophore Design
The dichlorobenzoyl portion of 1-(3,5-Dichlorobenzoyl)piperazine plays a critical role in defining the compound's interaction with its biological targets. A pharmacophore is the three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. fiveable.me The inclusion of a dichlorinated benzene (B151609) ring is a strategic choice in pharmacophore design.
Moreover, the lipophilicity, or "fat-loving" nature, of a molecule is a key determinant of its ability to cross cell membranes and reach its site of action. nih.gov The addition of chlorine atoms generally increases a molecule's lipophilicity. By carefully balancing the lipophilicity of the dichlorobenzoyl moiety with the more hydrophilic piperazine ring, medicinal chemists can optimize a compound's absorption, distribution, metabolism, and excretion (ADME) properties. fiveable.me
Historical Perspectives and Evolution of Benzoylpiperazine Scaffold Research
The journey of the benzoylpiperazine scaffold in medicinal chemistry has been one of continuous exploration and refinement. Early research into piperazine derivatives often focused on their effects on the central nervous system. nih.govresearchgate.net Benzylpiperazine, a related compound, was one of the early prototypes studied for its stimulant and euphoric effects, though its therapeutic use was limited by side effects. nih.govresearchgate.net
Over time, researchers began to systematically modify the benzylpiperazine structure to improve its therapeutic index. The introduction of a benzoyl group in place of the benzyl (B1604629) group marked a significant step in this evolution. This modification led to the discovery of benzoylpiperazine derivatives with a range of pharmacological activities. For instance, screening of compound libraries identified certain benzoylpiperazines as potent inhibitors of the glycine (B1666218) transporter 1 (GlyT1), a target for the treatment of schizophrenia. researchgate.net
The exploration of different substitution patterns on the benzoyl ring, such as the inclusion of one or more chlorine atoms, further expanded the chemical space and potential applications of this scaffold. smolecule.com This systematic approach, a hallmark of modern drug discovery, has allowed for the development of more selective and efficacious compounds, paving the way for the investigation of molecules like this compound.
Properties
IUPAC Name |
(3,5-dichlorophenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c12-9-5-8(6-10(13)7-9)11(16)15-3-1-14-2-4-15/h5-7,14H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKSUVLQJYIQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 3,5 Dichlorobenzoyl Piperazine
Direct Synthetic Routes to the 1-(3,5-Dichlorobenzoyl)piperazine Core
The primary method for constructing this compound involves the formation of an amide bond between the piperazine (B1678402) ring and a 3,5-dichlorobenzoyl moiety.
The most direct and widely employed method for synthesizing this compound is the acylation of piperazine with 3,5-dichlorobenzoyl chloride. This reaction is a classic nucleophilic acyl substitution where the secondary amine of piperazine attacks the electrophilic carbonyl carbon of the acid chloride.
To favor the mono-acylated product, an excess of piperazine is typically used. nih.gov This ensures that the highly reactive acyl chloride is more likely to encounter an unreacted piperazine molecule rather than a molecule of the desired mono-substituted product, which could otherwise react further to form the di-acylated byproduct, 1,4-bis(3,5-dichlorobenzoyl)piperazine. nih.govnih.gov The reaction is often carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and may include a base like triethylamine (B128534) to neutralize the hydrochloric acid formed during the reaction. nih.govchemicalbook.com
A general procedure involves dissolving piperazine in a suitable solvent and then adding the 3,5-dichlorobenzoyl chloride solution dropwise, often at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. nih.gov After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature to ensure completion. nih.govchemicalbook.com Work-up usually involves filtration, washing with water to remove piperazine hydrochloride and excess piperazine, and purification by recrystallization or column chromatography.
The availability of the key precursor, 3,5-dichlorobenzoyl chloride, is critical. Several methods exist for its preparation, primarily starting from 3,5-dichlorobenzoic acid.
The most common laboratory-scale synthesis involves the reaction of 3,5-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comprepchem.com The reaction with thionyl chloride is often performed by refluxing the mixture, sometimes with a catalytic amount of pyridine (B92270) or dimethylformamide (DMF), followed by distillation to remove excess thionyl chloride and purify the product. chemicalbook.com Similarly, oxalyl chloride can be used, often in a solvent like methylene (B1212753) chloride at cooler temperatures. chemicalbook.com
Alternative industrial methods have been developed to avoid the use of 3,5-dichlorobenzoic acid. One such process involves the decarbonylation of 5-chloroisophthaloyl chloride at high temperatures (≥ 245 °C) in the presence of a palladium catalyst. google.com Another multi-step industrial process starts from benzoyl chloride, which undergoes sulfonation and subsequent chlorination reactions to yield the final product. google.com This method involves the formation of 5-chloroformyl-benzene-1,3-disulfonyl chloride, which is then subjected to a desulfonylation-chlorination step. google.com
Table 1: Comparison of Synthetic Routes to 3,5-Dichlorobenzoyl Chloride
| Starting Material | Reagents | Key Conditions | Advantages/Disadvantages |
|---|---|---|---|
| 3,5-Dichlorobenzoic Acid | Thionyl Chloride (SOCl₂), cat. Pyridine | Reflux for several hours | Common, high yield, but uses corrosive reagents. prepchem.com |
| 3,5-Dichlorobenzoic Acid | Oxalyl Chloride, cat. DMF | 0 °C to room temperature in DCM | Milder conditions, clean reaction. chemicalbook.com |
| 5-Chloroisophthaloyl Chloride | Palladium catalyst (e.g., PdCl₂) | High temperature (≥ 245 °C) | Industrial process, avoids handling 3,5-dichlorobenzoic acid. google.com |
| Benzoyl Chloride | SO₃, Triphosgene, Cl₂ | Multi-step, catalytic | Complex industrial route, avoids certain precursors. google.com |
Derivatization Strategies for this compound Analogues
Once synthesized, the this compound core can be further modified at several positions to generate a library of analogues.
The free secondary amine on the piperazine ring (at the N-4 position) is a prime site for derivatization. This nitrogen atom retains its nucleophilicity and can undergo a variety of chemical transformations.
N-Alkylation: The piperazine nitrogen can be alkylated using various alkyl halides (e.g., benzyl (B1604629) chloride) in the presence of a base. chemicalbook.com The reaction typically involves refluxing the piperazine derivative with the alkylating agent in a solvent like THF. chemicalbook.com
N-Acylation: Further acylation can be achieved by reacting the compound with other acid chlorides or anhydrides. This allows for the introduction of a second, different acyl group onto the piperazine scaffold. nih.gov
N-Arylation: The introduction of aryl or heteroaryl groups can be accomplished through reactions like the Buchwald-Hartwig amination or by using activated aryl halides. For analytical purposes, derivatizing agents such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride are used to attach a chromophore or fluorophore to the piperazine nitrogen, facilitating detection. researchgate.netjocpr.com A reagent like 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine has also been developed for derivatizing other molecules, highlighting the utility of the piperazine moiety in chemical analysis. tcichemicals.com
Table 2: Examples of N-Substitution Reactions for Piperazine Derivatives
| Reaction Type | Reagents | Product Type | Example Reference |
|---|---|---|---|
| N-Alkylation | Substituted Benzyl Chloride, THF | N-Benzylpiperazine derivatives | chemicalbook.com |
| N-Acylation | Chloroacetyl chloride | N,N'-diacylpiperazine | nih.gov |
| N-Arylation | 4-chloro-7-nitrobenzofuran (NBD-Cl) | N-arylpiperazine for HPLC-UV detection | researchgate.netjocpr.com |
| N-Sulfonylation | Dansyl chloride | N-sulfonylpiperazine for fluorescence detection | researchgate.net |
Direct chemical modification of the 3,5-dichlorophenyl ring on the pre-formed this compound molecule is generally difficult. The two chlorine atoms and the amide carbonyl group are electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution. Nucleophilic aromatic substitution would require extremely harsh conditions.
Therefore, analogues with variations on the phenyl ring are almost exclusively prepared by utilizing a correspondingly substituted precursor from the outset. For instance, instead of starting with 3,5-dichlorobenzoyl chloride, one could use 3,5-difluorobenzoyl chloride or 3-chloro-5-methylbenzoyl chloride to synthesize the desired analogue. This approach is demonstrated in the broader synthesis of benzamide (B126) derivatives, where various substituted benzoyl chlorides are reacted with different amines to create a diverse chemical library. researchgate.netresearchgate.net
The piperazine core of this compound can serve as a central scaffold for constructing more complex, bridged molecular architectures. This is typically achieved by functionalizing both nitrogen atoms of the parent piperazine ring.
A prominent strategy involves using piperazine as a linker to connect two identical or different chemical moieties. For example, a synthetic route starting with the reaction of piperazine with two equivalents of chloroacetyl chloride yields 1,4-bis(chloroacetyl)piperazine. nih.gov This intermediate can then be reacted with other molecules, such as substituted hydroxybenzaldehydes, to create large, symmetrical bridged compounds. nih.gov These resulting molecules can be further transformed, for instance, by reacting the aldehyde groups with thiosemicarbazide (B42300) to form bis-thiosemicarbazones, which can then be cyclized into bis-thiazole or bis-thiadiazole hybrids. nih.gov This methodology effectively uses the piperazine unit as a central bridging element to build complex heterocyclic systems.
The introduction of spiro systems directly onto the piperazine ring of this specific compound is not a commonly reported transformation in the surveyed chemical literature.
Stereoselective Synthesis Approaches for Chiral Analogues
The stereoselective synthesis of chiral piperazine derivatives is a significant area of research in medicinal chemistry, driven by the fact that the pharmacological and pharmacokinetic properties of stereoisomers can vary considerably. However, a review of the scientific literature reveals a notable lack of specific examples of stereoselective synthesis applied directly to produce chiral analogues of this compound.
While the synthesis of various chiral piperazines is well-documented, employing methods such as the use of chiral pools, chiral auxiliaries, and asymmetric catalysis, these methodologies have not been explicitly reported for the creation of chiral derivatives of this compound. General strategies for inducing chirality in the piperazine ring often involve substitutions at the carbon atoms of the piperazine core, for instance, at the C2 or C5 positions. These approaches, in principle, could be adapted to a synthetic route for chiral this compound analogues.
For example, a general approach could involve the synthesis of a chiral C-substituted piperazine, which is then acylated with 3,5-dichlorobenzoyl chloride. The stereochemical integrity of the chiral center would need to be maintained throughout the synthetic sequence.
A recent 2025 study on chiral pyrimidinyl-piperazine carboxamides as α-glucosidase inhibitors highlights the importance of stereochemistry in the biological activity of piperazine-containing compounds. nih.gov In this research, compounds with an S-configuration at the chiral center were found to be up to five times more active than their R-configuration counterparts. nih.gov This underscores the potential value of developing stereoselective syntheses for chiral analogues of this compound to explore their structure-activity relationships.
Despite the established importance of chirality in drug design and the existence of general methods for asymmetric piperazine synthesis, the application of these methods to produce enantiomerically pure or enriched analogues of this compound remains an underexplored area in the available scientific literature. Future research in this direction could lead to the discovery of novel compounds with potentially enhanced biological activities.
Preclinical Biological Evaluation and Molecular Target Identification of 1 3,5 Dichlorobenzoyl Piperazine and Its Derivatives
In Vitro Pharmacological Screening Methodologies
The initial stages of drug discovery for novel chemical entities like 1-(3,5-dichlorobenzoyl)piperazine and its analogs involve a battery of in vitro assays to determine their biological activity. These screening methodologies are designed to assess the interaction of these compounds with specific biological macromolecules and to understand their effects on cellular functions.
Enzyme Inhibition Assays (e.g., IMPDH, COX-2, Mpro, CDK2, mTORC1, ALK, bacterial enzymes)
The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous enzyme inhibitors. Derivatives are frequently evaluated for their ability to inhibit various classes of enzymes implicated in a range of diseases.
While specific inhibitory data for this compound is not extensively documented in public literature, its derivatives and related piperazine-containing compounds have been evaluated against several key enzyme targets. For instance, the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase in cell growth and proliferation, is a known target for piperazine derivatives. mdpi.comnih.gov Studies have utilized quantitative structure-activity relationship (QSAR) models to design and predict the efficacy of piperazine derivatives as mTORC1 inhibitors. mdpi.com In one study, novel 1,3,5-triazine (B166579) derivatives, which can incorporate a piperazine moiety, were synthesized and found to be potent inhibitors of cervical cancer through the dual inhibition of PI3K/mTOR. nih.gov The most active compound from this series demonstrated significant inhibition of the PI3K/Akt/mTOR signaling cascade in xenograft tumor models. nih.gov
Cyclin-dependent kinases (CDKs) are another important class of enzymes targeted by piperazine compounds. Novel 3-(piperazinylmethyl)benzofuran derivatives have been identified as potent type II CDK2 inhibitors, which lock the enzyme in an inactive conformation. nih.gov These compounds were shown to arrest the cell cycle and induce apoptosis in breast cancer cell lines. nih.gov
Furthermore, the piperazine motif has been incorporated into inhibitors for other kinases like anaplastic lymphoma kinase (ALK) and dual-specific c-Src/Abl kinases. nih.govnih.gov The eukaryotic initiation factor 4A3 (eIF4A3), an RNA helicase, has also been a target for novel (piperazine-1-carbonyl)pyridin-2(1H)-one derivatives, which have demonstrated antitumor efficacy in preclinical models. nih.gov
Table 1: Examples of Enzyme Inhibition by Piperazine Derivatives
| Compound Class | Target Enzyme(s) | Example Activity | Reference(s) |
|---|---|---|---|
| 3-(Piperazinylmethyl)benzofuran Derivatives | CDK2 | IC₅₀ = 52.75 nM (Compound II) | nih.gov |
| 1,3,5-Triazine Derivatives | PI3K/mTOR | Significant inhibitory activity against PI3Kα and mTOR | nih.gov |
| 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one Derivatives | eIF4A3 | Potent and subtype-selective inhibition | nih.gov |
| Anilinoquinazolines (containing piperazine) | c-Src/Abl | Low nanomolar inhibition (AZD0530) | nih.gov |
| Piperazine Derivatives (QSAR study) | mTORC1 | Identified as potential inhibitors | mdpi.com |
Receptor Binding Profiling (e.g., 5-HT receptors, σ receptors, histamine (B1213489) receptors)
Arylpiperazine derivatives are well-known for their interactions with various neurotransmitter receptors, a property central to their application in treating central nervous system disorders. The specific substitution pattern on the aryl ring, such as the 3,5-dichloro substitution, significantly influences receptor affinity and selectivity.
Serotonin (B10506) (5-HT) Receptors: Dichlorophenylpiperazine derivatives have been extensively studied for their affinity towards serotonin receptors. Specifically, compounds like 1-(2,5-dichlorophenyl)piperazine (B86670) show notable interaction with 5-HT1A and 5-HT2C subtypes. The position of the chlorine atoms is critical; for example, 2,3-dichloro substitution in certain arylpiperazine series leads to a marked increase in affinity for the 5-HT1A receptor. bg.ac.rs N4-substitution on the piperazine ring can further enhance affinity for 5-HT1A sites while decreasing it for 5-HT1B sites. nih.gov One high-affinity ligand, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, demonstrated a Ki value of 0.6 nM for 5-HT1A receptors. nih.gov
Sigma (σ) Receptors: The sigma receptor family, particularly the σ1 and σ2 subtypes, are prominent targets for piperazine-based ligands. nih.govnih.govnih.gov These receptors are implicated in a variety of neurological functions and diseases. Studies on arylalkylsulfonyl piperazine derivatives revealed that halogen-substituted compounds can display high affinity and selectivity for σ1 over σ2 receptors. nih.gov In one series, a piperidine (B6355638) analog achieved a 96-fold selectivity for the σ1 receptor, with a Ki of 0.96 nM. nih.gov Other benzylpiperazine derivatives have also been developed as highly selective σ1 receptor ligands, showing potential as analgesics. nih.gov The affinity for these receptors is often high, with Ki values in the low nanomolar range. nih.govmdpi.com
Other Receptors: The versatile piperazine scaffold can be tailored to interact with other receptors as well. For example, some benzothiophenylpiperazine derivatives have shown high affinity for dopamine (B1211576) D2, 5-HT1A, and 5-HT2A receptors, and to some extent, histamine H3 receptors, positioning them as potential multi-target antipsychotic agents. researchgate.net
Table 2: Receptor Binding Affinities of Representative Piperazine Derivatives
| Compound/Derivative Class | Receptor Target | Binding Affinity (Ki) | Reference(s) |
|---|---|---|---|
| 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ₁ | 0.96 ± 0.05 nM | nih.gov |
| 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ₂ | 91.8 ± 8.1 nM | nih.gov |
| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT₁ₐ | 0.6 nM | nih.gov |
| Benzylpiperazine Derivative (Compound 15) | σ₁ | 4.8 ± 0.5 nM | nih.gov |
| Benzylpiperazine Derivative (Compound 15) | σ₂ | 4250 ± 150 nM | nih.gov |
| Benzothiophenylpiperazine Derivative (3w) | D₂ | High Affinity | researchgate.net |
| Benzothiophenylpiperazine Derivative (3w) | 5-HT₁ₐ | High Affinity | researchgate.net |
| Benzothiophenylpiperazine Derivative (3w) | 5-HT₂ₐ | High Affinity | researchgate.net |
Cellular Pathway Modulation Studies (e.g., p53 activation, Hh signaling)
Beyond direct interaction with enzymes or receptors, it is crucial to understand how these compounds modulate intracellular signaling pathways. Research into piperazine derivatives has shown their ability to influence key cellular cascades, particularly those involved in cancer.
As mentioned previously, piperazine derivatives designed as PI3K/mTOR inhibitors have demonstrated effects on the downstream signaling cascade. nih.gov A study on novel 1,3,5-triazine derivatives showed that the lead compound inhibited the PI3K/Akt/mTOR pathway in tumor tissues. This modulation was accompanied by changes in the levels of apoptosis-related proteins, specifically showing a positive modulation of Bax and Bcl-2 levels in HeLa cells, indicating an influence on the intrinsic apoptosis pathway. nih.gov This demonstrates that the cellular consequences of target engagement by piperazine derivatives can be tracked by observing changes in key signaling nodes and effector proteins.
Identification and Characterization of Molecular Targets
Identifying the specific molecular target(s) of a bioactive compound is a critical step in understanding its mechanism of action and potential therapeutic applications. A combination of computational and experimental approaches is often employed for this purpose.
Target Deconvolution Approaches
Target deconvolution for piperazine derivatives often begins with computational, or in silico, methods. Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity, such as the inhibition of mTORC1. mdpi.com These models can help predict the activity of new derivatives and highlight structural features crucial for target interaction. In silico screening of compound libraries against known protein structures can also identify potential binding partners. researchgate.net
A more direct experimental method for target identification involves chemical proteomics. One advanced strategy uses a modular scaffold, such as a trifunctionalized 1,3,5-triazine, which can be adapted for piperazine derivatives. nih.gov This scaffold is derivatized with three key components:
An electrophile for covalent, irreversible binding to the protein target.
A bioorthogonal handle, like an alkyne, for "click-chemistry" attachment to a reporter tag (e.g., biotin).
A diversity element (which could be a dichlorobenzoyl piperazine moiety) to direct the molecule to specific protein subsets.
This approach allows for the covalent labeling of the target protein in situ, followed by enrichment from complex cell lysates and identification via mass spectrometry. nih.gov This method powerfully links a compound's phenotypic effect to a specific molecular target. nih.gov
Structural Biology: Co-crystallization and Binding Mode Analysis
Understanding how a ligand binds to its target at an atomic level is fundamental for structure-based drug design and optimization. The gold standard for this is X-ray co-crystallography, where the compound is crystallized while bound to its target protein.
Another aspect of structural biology is the formation of pharmaceutical cocrystals, where an active pharmaceutical ingredient (API) is crystallized with a benign co-former. nih.govmdpi.comnih.gov This technique is used to improve physicochemical properties like solubility and bioavailability. mdpi.comnih.gov In silico screening methods can predict the propensity of piperazine derivatives to form cocrystals with various co-formers, such as dicarboxylic acids. researchgate.net Experimental methods like reaction crystallization can then be used to produce and characterize these novel solid forms. nih.govmdpi.com This approach, while not directly revealing the binding to a therapeutic target, is crucial for developing a viable drug product.
Spectrum of Research-Oriented Biological Activities (mechanistic focus)
The piperazine ring is a significant scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile pharmacological activities. researchgate.netnih.gov Its derivatives, including those based on the this compound structure, have been the subject of extensive research to explore their potential in various therapeutic areas. These investigations have revealed a broad spectrum of biological activities, with a focus on understanding the underlying molecular mechanisms.
Derivatives of this compound have demonstrated notable potential in antimicrobial research, exhibiting activity against a range of pathogens.
Antibacterial Activity:
Research into piperazine derivatives has shown significant antibacterial properties. For instance, certain synthesized piperazine compounds have been effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. acgpubs.orgekb.eg Some derivatives have shown particularly strong inhibition against S. aureus and methicillin-resistant S. aureus (MRSA). ijcmas.com The antibacterial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), with some compounds demonstrating effectiveness at low concentrations. ijcmas.com
Antiviral Activity:
The piperazine scaffold has been identified as a promising core for the development of antiviral agents. nih.gov Studies have explored its potential against viruses like the Chikungunya virus by targeting the hydrophobic pocket of the viral capsid protein. nih.gov Molecular docking studies have suggested that piperazine derivatives can bind with high affinity to this pocket, potentially inhibiting viral replication. nih.gov Furthermore, research into 1,3,5-triazine derivatives incorporating a piperazine structure has shown potent activity against the Potato Virus Y (PVY), indicating the versatility of the piperazine moiety in antiviral drug design. mdpi.comnih.gov
Antifungal Activity:
Several piperazine derivatives have been investigated for their antifungal properties. acgpubs.org For example, some 3-piperazinylmethyl-5-aryl-1H-1,2,4-triazoles have exhibited significant antifungal activity, with certain compounds showing higher efficacy than the standard drug ketoconazole (B1673606) against fungi like Cladosporium cladosporoides and Aspergillus niger. nih.gov Similarly, analogues of 3-(3-fluoro-4-piperazine-1-phenyl)-1,3-oxazolidin-2-one have demonstrated potential in inhibiting the growth of Aspergillus flavus. researchgate.net The mechanism of action for some of these compounds is believed to involve the disruption of the fungal cell membrane's structural integrity. nih.gov
Interactive Table: Antimicrobial Activity of Piperazine Derivatives
| Compound Type | Target Organism(s) | Key Findings | Reference(s) |
| Piperazine Derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger | Showed significant antimicrobial and antifungal properties. | acgpubs.org |
| Piperazine Compounds | Shigella flexineri, S. aureus, Methicillin-resistant S. aureus | Effective antibacterial activity, with some compounds proving to be potent antibacterial agents. | ijcmas.com |
| Piperazine | Chikungunya virus | Binds to the hydrophobic pocket of the capsid protein, suggesting a potential antiviral mechanism. | nih.gov |
| 1,3,5-Triazine Derivatives with Piperazine | Potato Virus Y (PVY) | Several compounds possessed potent anti-PVY activity. | mdpi.comnih.gov |
| 3-piperazinylmethyl-5-aryl-1H-1,2,4-triazoles | Cladosporium cladosporoides, Aspergillus niger | Some derivatives exhibited higher antifungal activity than ketoconazole. | nih.gov |
The piperazine scaffold is a well-established pharmacophore in the development of anticancer agents, with several approved drugs containing this heterocyclic ring. researchgate.net Research into this compound and its derivatives has focused on their ability to inhibit various cellular processes crucial for cancer cell proliferation and survival.
Studies have shown that piperazine derivatives can exert their anticancer effects through multiple mechanisms. One key area of investigation is their ability to induce apoptosis (programmed cell death) and inhibit the cell cycle in cancer cells. For example, a new class of thiosemicarbazones containing a piperazine ring was found to inhibit the G1/S phase of the cell cycle and induce apoptosis in various cancer cell lines. nih.gov
Furthermore, piperazine derivatives have been designed to target specific molecular pathways involved in cancer progression. For instance, some derivatives have been developed as potent inhibitors of fibroblast growth factor receptor (FGFR), a key player in cancer cell proliferation and survival. nih.gov One such inhibitor demonstrated significant suppression of tumor growth in a xenograft mouse model. nih.gov Other research has explored the conjugation of piperazine with other pharmacologically active molecules, such as vindoline, to create novel anticancer agents with enhanced potency. nih.gov These conjugates have shown significant antiproliferative effects against a broad panel of human tumor cell lines. nih.gov
Interactive Table: Anticancer Activity of Piperazine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action/Key Findings | Reference(s) |
| Piperazine-containing thiosemicarbazones | Various cancer cell types | Inhibit the cell cycle (G1/S phase) and induce apoptosis. | nih.gov |
| (1,3')-bis-tetrahydroisoquinolines and Piperazine Systems | K562, A549, MCF-7, P388, L1210 | Inhibition of cancer cell proliferation; cell cycle analysis performed. | nih.gov |
| 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles | FGFR-amplified cell lines | Potent pan-FGFR inhibitor, suppressed FGF/FGFR and downstream signaling pathways. | nih.gov |
| Vindoline-piperazine conjugates | 60 human tumor cell lines | Significant antiproliferative effects; some conjugates showed low micromolar growth inhibition. | nih.gov |
The anti-inflammatory potential of piperazine derivatives has been another significant area of research. These studies often focus on the ability of these compounds to modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.
For example, a series of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones were synthesized and evaluated for their anti-inflammatory activity. nih.gov Several of these compounds demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats, with some showing prominent activity. nih.gov Another study investigated the anti-inflammatory effects of a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182). nih.gov This compound was found to reduce paw edema and decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in a pleurisy model. nih.gov
Piperazine derivatives have been investigated for their ability to modulate neurotransmitter systems, suggesting their potential in the development of treatments for central nervous system (CNS) disorders.
Research has shown that certain piperazine derivatives can interact with various neurotransmitter receptors. For instance, a study on a novel piperazine derivative, LQFM180, indicated its potential to act on serotonergic, noradrenergic, and dopaminergic pathways. researchgate.net This compound was found to bind to α1B, 5-HT1A, and D2 receptors. researchgate.net Another study on a diazepine-benzimidazole derivative, DAB-19, revealed its dual mechanism in modulating glutamatergic neurotransmission. mdpi.com It was found to suppress pathological synchronization by blocking sodium channels while enhancing spontaneous glutamate (B1630785) release, suggesting a potential for maintaining synaptic plasticity. mdpi.com
Beyond the aforementioned areas, research has uncovered other significant biological activities of piperazine derivatives, most notably their potential as antitubercular agents.
Tuberculosis remains a major global health concern, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. nih.gov Benzothiazinones (BTZs), a class of potent antituberculosis agents, have been structurally modified with piperazine moieties to improve their activity and safety profiles. nih.gov One such derivative, TZY-5-84, a piperazine-containing benzothiazinone, exhibited potent bactericidal activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov This compound acts as an inhibitor of DprE1, a crucial enzyme in the mycobacterial cell wall synthesis pathway. nih.gov Further research has focused on synthesizing novel N-(amino)piperazinyl benzothiazinone derivatives with the aim of reducing in vivo toxicity while maintaining potent antitubercular activity. nih.gov Additionally, other studies have explored 1,2,4,5-tetrazine (B1199680) derivatives containing piperazine, which have also shown promising antimycobacterial activity in vitro. researchgate.net
Structure Activity Relationship Sar Elucidation for 1 3,5 Dichlorobenzoyl Piperazine Analogues
Systematic Structural Modifications and Their Biological Impact
The biological activity of 1-(3,5-dichlorobenzoyl)piperazine analogues can be finely tuned by structural modifications at several key positions. These modifications primarily involve the piperazine (B1678402) ring and the benzoyl moiety.
Modifications on the Piperazine Ring:
The nitrogen atom at position 4 (N4) of the piperazine ring is a common site for substitution. Introducing different functional groups at this position can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. For instance, the addition of a benzyl (B1604629) group at N4 has been explored in various studies on benzoylpiperazine derivatives.
Another point of modification is the piperazine ring itself. While piperazine is a common scaffold, replacing it with a piperidine (B6355638) ring has been shown to have a considerable impact on activity in related series. In a study on tyrosinase inhibitors, benzylpiperidine analogues were found to be significantly more potent than their benzylpiperazine counterparts, suggesting that the basicity and conformational flexibility of the piperazine ring might influence target affinity. researchgate.net
Modifications on the Benzoyl Moiety:
The aromatic ring of the benzoyl group offers multiple positions for substitution. The nature, number, and position of substituents on this ring are critical determinants of biological activity. Electron-withdrawing groups, such as the chloro groups in the parent compound, are often favored. In broader studies of piperazine-containing scaffolds, the introduction of electron-withdrawing groups like halogens (Cl, Br) or a nitro group (NO2) has been shown to enhance antibacterial activity. sigmaaldrich.com
Furthermore, replacing the benzoyl group with a cinnamoyl group (introducing a double bond between the carbonyl and the phenyl ring) has been investigated. In some series of tyrosinase inhibitors, benzoyl analogues were generally more potent than the corresponding cinnamoyl derivatives. researchgate.net This indicates that the rigidity and electronic properties conferred by the benzoyl group are important for the observed activity.
The following table summarizes the impact of some systematic structural modifications on the biological activity of related piperazine-based compounds.
| Modification Site | Modification | Observed Impact on Biological Activity | Reference |
| Piperazine Ring | Replacement with Piperidine | Increased potency in some series (e.g., tyrosinase inhibitors) | researchgate.net |
| Benzoyl Moiety | Replacement with Cinnamoyl | Generally decreased potency in some series | researchgate.net |
| Benzoyl Moiety (Phenyl Ring) | Introduction of Electron-Withdrawing Groups | Enhanced activity (e.g., antibacterial) | sigmaaldrich.com |
Identification of Key Pharmacophoric Elements
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For piperazine-based compounds, several key pharmacophoric features have been identified that are likely relevant to this compound analogues.
A typical pharmacophore model for N-arylpiperazine derivatives, particularly those targeting G-protein coupled receptors, often includes:
A Hydrophobic/Aromatic Region: This is represented by the dichlorobenzoyl group. The aromatic ring provides a site for π-π stacking or hydrophobic interactions with the target protein.
A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzoyl group is a key hydrogen bond acceptor, capable of forming a crucial interaction with a hydrogen bond donor residue in the target's binding site.
A Positive Ionizable Feature: The nitrogen atom of the piperazine ring (typically the N4 nitrogen if unsubstituted or substituted with an alkyl group) can be protonated at physiological pH, providing a positive charge that can engage in ionic interactions or hydrogen bonds.
Additional Hydrophobic/Aromatic Regions: If a substituent is present on the N4-piperazine nitrogen, such as a benzyl or another aryl group, this provides a second hydrophobic region that can further anchor the ligand in the binding pocket.
In a study developing a pharmacophore model for N-aryl and N-heteroaryl piperazine α1A-adrenoceptor antagonists, the most significant hypothesis consisted of one positive nitrogen center, one donor atom center, two acceptor atom centers, and two hydrophobic groups. nih.gov The this compound scaffold fits well within this general model, with the dichlorophenyl ring as one hydrophobic group, the carbonyl oxygen as a hydrogen bond acceptor, and the piperazine nitrogen as a potential positive ionizable center.
Influence of Halogenation Pattern on Activity (e.g., 3,5-dichloro vs. other dichloro isomers)
The position and nature of halogen substituents on the benzoyl ring are critical for modulating the biological activity of 1-benzoylpiperazine (B87115) analogues. The 3,5-dichloro substitution pattern is a specific and often deliberately chosen arrangement.
The 3,5-dichloro pattern provides a distinct electronic and steric profile compared to other isomers like 2,4-dichloro or 3,4-dichloro. The meta-positioning of the two chlorine atoms (at positions 3 and 5) results in a symmetrical distribution of their electron-withdrawing effects and steric bulk. This specific pattern can influence:
Binding Pocket Complementarity: The symmetrical placement of the bulky chlorine atoms may be optimal for fitting into a specific hydrophobic pocket within the target protein.
Metabolic Stability: The substitution pattern can block potential sites of metabolic hydroxylation on the aromatic ring, thereby increasing the compound's metabolic stability.
In a study of substituted biphenyl (B1667301) derivatives, a bis-fluoro substitution at the meta-position was found to contribute synergistically to the compounds' antimicrobial efficacy, highlighting the importance of the substitution pattern. sigmaaldrich.com
The following table illustrates the importance of the halogenation pattern in different piperazine-based scaffolds.
| Compound Series | Substitution Pattern | Observed Activity/Finding | Reference |
| N-phenylpiperazine antimycobacterials | 3,4-Dichlorophenyl | High efficacy against M. tuberculosis | nih.gov |
| Biphenyl piperazine antimicrobials | meta-bis-Fluoro | Synergistic contribution to efficacy | sigmaaldrich.com |
Conformational Preferences and Their Role in Target Binding
Piperazine Ring Conformation:
The piperazine ring typically adopts a stable chair conformation. This is confirmed by X-ray crystallography studies of closely related molecules. For example, the crystal structure of 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine (B11025915) reveals that the piperazine ring adopts a conformation close to an ideal chair form. nih.gov In this conformation, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. The exocyclic substituents on both nitrogen atoms were found to occupy equatorial sites, which is generally the more stable arrangement for bulky groups. nih.gov
The amide bond between the benzoyl group and the piperazine ring has a partial double-bond character, which restricts rotation. This results in two possible planar arrangements, syn-periplanar and anti-periplanar, for the carbonyl oxygen and the C-H bond of the adjacent piperazine carbon. The orientation of the dichlorobenzoyl ring relative to the piperazine ring is also crucial.
In the crystal structure of the 3,5-dinitrobenzoyl analogue, the geometry at the amidic nitrogen atom is planar. nih.gov The plane of the benzoyl ring and the piperazine ring are not coplanar, adopting a twisted conformation. This twisted arrangement is likely a low-energy conformation that balances steric hindrance and electronic interactions, and it is this specific three-dimensional shape that is presented to the biological target for binding. The ability of the molecule to adopt this preferred conformation is essential for its biological activity.
Comparative SAR Studies with Other Piperazine-Based Scaffolds
Comparison with other N-Acylpiperazines:
The acyl group attached to the piperazine nitrogen plays a significant role in determining the biological activity. In a series of dihydropyrazole amide derivatives, the nature of the acyl moieties on the piperazine ring had a clear influence on their anti-inflammatory and anti-tumor activities. nih.gov This highlights that the 3,5-dichlorobenzoyl group in the title compound is not just a passive linker but an active contributor to the pharmacophore.
Comparison with N-Arylpiperazines:
In N-arylpiperazines, a phenyl or other aromatic ring is directly attached to the piperazine nitrogen. These compounds, such as 1-(3,5-dichlorophenyl)piperazine, form a distinct class. nih.gov The absence of the carbonyl linker changes the geometry, flexibility, and electronic properties of the molecule compared to this compound. The carbonyl group in the title compound acts as a rigid spacer and a key hydrogen bond acceptor, features that are absent in N-arylpiperazines.
Comparison with Piperazine-based Sulfonamides:
In another class of piperazine derivatives, the nitrogen is attached to a sulfonyl group. In a study of sigma receptor ligands, a series of arylalkylsulfonyl piperazine derivatives were synthesized. The sulfonamide linker, compared to the amide linker in this compound, has different electronic properties and hydrogen bonding capabilities, leading to different SAR profiles and target selectivities.
The versatility of the piperazine scaffold allows it to be incorporated into diverse molecular frameworks, each with its unique SAR profile. The 1-(3,5-dichlorobenzoyl) moiety provides a specific set of steric and electronic features that define the biological activity of this particular class of piperazine derivatives.
Computational Chemistry and in Silico Approaches in the Study of 1 3,5 Dichlorobenzoyl Piperazine
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(3,5-Dichlorobenzoyl)piperazine, docking simulations are instrumental in predicting how it and its analogs might bind to the active site of a protein. nih.gov
For instance, in studies involving piperazine (B1678402) derivatives as potential inhibitors of various enzymes, molecular docking helps to elucidate the binding modes and key interactions. nih.govnih.gov These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the target protein. nih.govnih.gov The docking score, often expressed in kcal/mol, provides an estimation of the binding affinity. nih.gov For example, in a study of piperazine-substituted naphthoquinones, docking scores for the most promising compounds against Poly (ADP-ribose) polymerase-1 (PARP-1) ranged from -6.52 to -7.41 kcal/mol. nih.gov
The process typically involves preparing the 3D structures of both the ligand and the target protein. Software like Autodock is commonly used, employing algorithms such as the Lamarckian genetic algorithm to explore various possible binding poses. nih.gov The results of docking studies guide the rational design of new derivatives with improved binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com For piperazine-based compounds, 2D and 3D-QSAR studies are employed to understand the structural requirements for their activity. mdpi.comnih.gov
In a typical QSAR study, a series of analogues of this compound would be synthesized and their biological activity measured. Then, various molecular descriptors are calculated for each compound. These descriptors can be electronic (like HOMO and LUMO energies), steric (like molar refractivity), or topological (like polar surface area). mdpi.com Statistical methods such as Multiple Linear Regression (MLR) or more complex machine learning algorithms are then used to build a mathematical equation that correlates these descriptors with the observed activity. mdpi.comresearchgate.net
A successful QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com For example, a QSAR study on piperazine derivatives as mTORC1 inhibitors revealed that descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), and topological polar surface area (PSA) were significantly correlated with the inhibitory activity. mdpi.com
Table 1: Example of Descriptors Used in QSAR Models for Piperazine Derivatives
| Descriptor Category | Example Descriptors | Significance in Biological Activity |
| Electronic | ELUMO, Electrophilicity Index (ω) | Relates to the molecule's ability to accept electrons and interact with biological targets. mdpi.com |
| Steric/Topological | Molar Refractivity (MR), Topological Polar Surface Area (PSA) | Influences how the molecule fits into a binding site and its permeability across cell membranes. mdpi.com |
| Physicochemical | Aqueous Solubility (Log S) | Affects the bioavailability and distribution of the compound within a biological system. mdpi.com |
This table is for illustrative purposes and the specific descriptors can vary depending on the study.
Molecular Dynamics Simulations for Binding Stability Analysis
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov MD simulations are used to assess the stability of the predicted binding mode obtained from docking studies. researchgate.net
In these simulations, the complex is placed in a simulated physiological environment (e.g., a water box with ions) and the movements of all atoms are calculated over a specific period, often in the nanosecond to microsecond range. By analyzing the trajectory of the simulation, researchers can assess the stability of key interactions, such as hydrogen bonds, and observe any conformational changes in the protein or the ligand.
The root-mean-square deviation (RMSD) of the ligand from its initial docked position is often monitored. A low and stable RMSD value suggests a stable binding mode. MD simulations can provide a more accurate estimation of the binding free energy, offering a deeper understanding of the binding stability of compounds like this compound derivatives. nih.gov
In Silico Physicochemical Property Prediction for Research Compound Optimization
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov For a research compound like this compound, predicting these properties early in the discovery process is crucial for optimizing its potential as a lead compound. nih.gov
Various software and web-based tools can calculate a range of physicochemical properties that influence a compound's pharmacokinetic profile. These properties include:
Molecular Weight: Influences absorption and diffusion.
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability and solubility.
Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes. mdpi.com
Number of Hydrogen Bond Donors and Acceptors: Impacts solubility and binding to targets.
Aqueous Solubility (LogS): Crucial for absorption and distribution. mdpi.com
By analyzing these predicted properties, chemists can modify the structure of this compound to improve its drug-like characteristics, for instance, by enhancing its predicted bioavailability or membrane permeability, without delving into clinical outcomes. mdpi.com
Table 2: Example of In Silico Predicted Physicochemical Properties
| Property | Predicted Value Range (Illustrative) | Importance |
| Molecular Weight | 200 - 500 g/mol | Adherence to Lipinski's Rule of Five for drug-likeness. |
| LogP | 1 - 5 | Optimal range for balancing solubility and permeability. |
| TPSA | < 140 Ų | Good predictor of oral bioavailability. |
| Aqueous Solubility (LogS) | > -4 | Higher solubility is generally preferred. |
This table provides illustrative ranges and the optimal values can vary depending on the specific target and desired properties.
Fragment-Based Drug Design (FBDD) and Scaffold Hopping Leveraging the Piperazine Motif
Fragment-Based Drug Design (FBDD) is a strategy that starts with identifying small chemical fragments that bind weakly to a biological target. These fragments are then grown or combined to produce a more potent lead compound. The piperazine ring present in this compound is a common and valuable fragment in medicinal chemistry. nih.gov
The piperazine motif is often considered a privileged scaffold because it can interact with a variety of biological targets. In FBDD, the piperazine core could be identified as a starting point. Researchers would then explore how different substituents on the piperazine ring and the benzoyl group affect binding.
De Novo Drug Design Strategies Utilizing the this compound Scaffold
De novo drug design involves the computational creation of novel molecular structures with desired properties. nih.gov The this compound scaffold can serve as a foundation for these strategies. nih.gov
In this approach, a computational program uses the structure of the target's binding site to design a molecule that fits perfectly within it. The program can start with a seed atom or a fragment like the piperazine ring and then add atoms or functional groups in a stepwise manner, optimizing the geometry and interactions at each step.
Alternatively, the this compound structure can be used as a template. The program can then be tasked with generating new molecules that retain the key pharmacophoric features of the template but have different underlying chemical structures. This can lead to the discovery of novel chemotypes with potentially improved properties. The 1,3,5-triazine (B166579) scaffold, for instance, has been extensively explored for designing new therapeutic agents. nih.govnih.gov
Future Research Directions and Conceptual Therapeutic Potential
Design and Synthesis of Next-Generation 1-(3,5-Dichlorobenzoyl)piperazine Analogues
The future development of this compound hinges on the strategic design and synthesis of novel analogues to expand its chemical space and modulate its biological activity. The piperazine (B1678402) ring is a common motif in many approved drugs, valued for its ability to be modified at its nitrogen atoms, which influences the molecule's properties. researchgate.nettcichemicals.com
Future synthetic strategies could focus on several key areas:
Substitution at the N4-position: The unoccupied N4-position of the piperazine ring is a prime site for introducing a wide variety of chemical groups. This can be achieved through standard nucleophilic substitution reactions to append alkyl, aryl, or more complex heterocyclic moieties. mdpi.comnih.gov This approach has been used to create a series of 1,4-substituted arylalkyl piperazine derivatives aimed at reversing multidrug resistance in cancer cells. nih.gov
Modification of the Benzoyl Group: Altering the 3,5-dichloro substitution pattern on the phenyl ring could fine-tune electronic and steric properties, potentially improving target affinity and selectivity. Exploring other halogen substitutions or introducing different electron-withdrawing or -donating groups could yield compounds with novel activity profiles.
Piperazine Ring Bioisosteres: To improve metabolic stability or other pharmacokinetic properties, the piperazine ring itself could be replaced with bioisosteric alternatives. nih.gov This strategy involves substituting the core ring with another that maintains similar spatial arrangement and electronic properties but has a different atomic composition.
Carbon Atom Substitution: Analysis of existing piperazine-based drugs reveals a lack of structural diversity at the carbon atoms of the piperazine ring itself. tcichemicals.com Developing synthetic methods to introduce substituents on the ring's carbon backbone represents an opportunity to explore three-dimensional chemical space more fully and potentially improve molecular recognition at biological targets. tcichemicals.com
These synthetic efforts can be guided by structure-activity relationship (SAR) studies, which help identify the chemical features crucial for biological activity. researchgate.net
Table 1: Synthetic Strategies for Analogue Development
| Strategy | Description | Potential Outcome | Reference |
|---|---|---|---|
| N4-Position Functionalization | Introduction of diverse chemical groups at the unsubstituted nitrogen of the piperazine ring. | Modulation of solubility, target binding, and pharmacokinetic properties. | mdpi.comnih.gov |
| Aromatic Ring Modification | Altering the substitution pattern on the dichlorobenzoyl moiety. | Fine-tuning of electronic properties to enhance target affinity and selectivity. | nih.gov |
| Bioisosteric Replacement | Substitution of the piperazine core with a different heterocyclic ring. | Improvement of metabolic stability and other drug-like properties. | nih.gov |
| C-H Functionalization | Introduction of substituents on the carbon atoms of the piperazine ring. | Expansion of structural diversity and exploration of 3D chemical space. | tcichemicals.com |
Exploration of Novel Biological Targets and Polypharmacology
The piperazine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.net This suggests that analogues of this compound could exhibit polypharmacology—the ability to modulate multiple targets simultaneously. This can be advantageous for treating complex multifactorial diseases.
Future research should involve screening new analogues against a broad panel of biological targets to uncover novel therapeutic applications. Based on activities reported for other piperazine-containing compounds, potential target classes include:
Central Nervous System (CNS) Receptors: Arylpiperazine derivatives are well-known for their interactions with CNS targets, such as dopamine (B1211576) and serotonin (B10506) receptors. researchgate.netnih.gov A series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides were designed as selective ligands for the dopamine D3 receptor, a target for modulating the effects of psychomotor stimulants. nih.gov
Protein Aggregation Pathways: Novel piperazine-based compounds have been shown to inhibit the aggregation of amyloid β and tau peptides, which are hallmarks of Alzheimer's disease. nih.gov These compounds also demonstrated neuroprotective properties in cell-based assays. nih.gov
Antiparasitic and Antimicrobial Targets: Piperazine derivatives have shown strong activity against various pathogens. For instance, they have been investigated as treatments for Chagas disease, caused by Trypanosoma cruzi, and have demonstrated activity against Trichomonas vaginalis. nih.govnih.gov Certain derivatives also show potent antimycotic and anthelmintic activity. nih.gov
Efflux Pumps in Drug Resistance: The P-glycoprotein (P-gp) is an efflux pump that contributes to multidrug resistance (MDR) in cancer by expelling chemotherapy agents from cells. Piperazine derivatives have been specifically designed as potent P-gp inhibitors to reverse this resistance. nih.gov
Antiviral Targets: The piperazine moiety is a key component in compounds designed for antiviral activity, including against potato virus Y (PVY). mdpi.com
Table 2: Potential Biological Targets for Piperazine Derivatives
| Target Class | Specific Example | Therapeutic Area | Reference |
|---|---|---|---|
| CNS Receptors | Dopamine D3 Receptor | Neurological Disorders | nih.gov |
| Protein Aggregates | Amyloid β and Tau | Alzheimer's Disease | nih.gov |
| Parasitic Enzymes | Trypanosoma cruzi targets | Chagas Disease | nih.gov |
| Microbial Targets | Trichomonas vaginalis | Infectious Disease | nih.gov |
| Efflux Pumps | P-glycoprotein (P-gp) | Oncology (MDR) | nih.gov |
| Viral Proteins | Potato Virus Y Coat Protein | Agriculture (Antiviral) | mdpi.com |
Advanced Mechanistic Investigations at the Molecular and Cellular Level
To move beyond identifying biological targets, it is crucial to understand how these compounds exert their effects at a molecular and cellular level. Advanced mechanistic studies are essential for optimizing lead compounds and validating their mode of action.
Future investigations could employ a range of techniques:
Structural Biology: If a specific protein target is identified, co-crystallization of the compound with the protein or the use of cryogenic electron microscopy (cryo-EM) can reveal the precise binding mode. This atomic-level information is invaluable for structure-based drug design.
Biophysical Techniques: Methods like circular dichroism can be used to study changes in protein conformation upon compound binding, as demonstrated in studies of compounds that inhibit peptide aggregation. nih.gov
Molecular Dynamics (MD) Simulations: Computational MD simulations can model the dynamic interactions between a compound and its target protein over time, providing insights into binding stability and the conformational changes induced by the ligand. nih.gov
Cell-Based Assays: Cellular thermal shift assays (CETSA) can confirm target engagement in a cellular environment. Further downstream assays can then probe the functional consequences of this engagement, such as the reversal of Aβ1-42 induced toxicity in neuronal cell lines or the inhibition of P-gp-mediated efflux of fluorescent substrates. nih.govnih.gov
By combining these approaches, researchers can build a comprehensive understanding of the mechanism of action, which is critical for the progression of any potential therapeutic candidate.
Development of Chemical Probes Based on this compound
Chemical probes are indispensable tools for dissecting biological pathways and validating protein targets. olemiss.eduscispace.com A high-quality chemical probe is a potent and selective small molecule that can be used to perturb the function of a specific protein in cells and organisms. scispace.com
The this compound scaffold could be developed into chemical probes to help identify and study its unknown biological targets. This would typically involve:
SAR-Guided Design: Identifying a potent and selective analogue from the screening of a focused library.
Functionalization: Synthetically modifying the probe candidate by attaching a "tag" at a position that does not interfere with its biological activity. This tag could be a fluorescent dye for imaging, a biotin (B1667282) group for affinity purification (pull-down) experiments, or a photo-affinity label for covalently capturing the target protein.
Validation: Demonstrating that the functionalized probe retains its potency and selectivity for the intended target and can be used effectively in techniques like fluorescence microscopy or proteomics-based target identification.
Developing such probes would not only illuminate the specific molecular interactions of this compound class but also facilitate a deeper understanding of the biological roles of its targets. scispace.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.gov These computational tools can be applied to the this compound scaffold in several ways:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity of virtual compounds before they are synthesized. mdpi.comresearchgate.net By correlating molecular descriptors (e.g., electronic and topological properties) with activity, these models can prioritize the most promising candidates for synthesis, saving time and resources. mdpi.comresearchgate.net 3D-QSAR models can further refine these predictions based on the three-dimensional structure of the compounds. mdpi.com
In Silico ADME/Tox Prediction: AI/ML models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new analogues. mdpi.commdpi.com For example, models have been developed to predict drug-induced kidney injury by integrating physicochemical properties with predicted off-target interactions, allowing for the early deselection of compounds with unfavorable safety profiles. mdpi.com
Generative Models: Advanced AI algorithms can design entirely new molecules de novo that are optimized for predicted activity against a specific target and for desirable drug-like properties.
Virtual Screening: ML models can be trained to rapidly screen vast virtual libraries of millions or billions of compounds to identify those most likely to bind to a target of interest, a process known as structure-based virtual screening (SBVS). nih.gov
By leveraging these in silico methods, research into this compound and its derivatives can be made more efficient and focused, increasing the probability of discovering novel and effective therapeutic agents. nih.govnih.gov
Q & A
Q. What are the optimal synthetic routes for 1-(3,5-Dichlorobenzoyl)piperazine, and how can purity be ensured?
The synthesis typically involves nucleophilic acyl substitution. A validated method uses 3,5-dichlorobenzoyl chloride reacted with piperazine derivatives in dichloromethane (DCM) with triethylamine (TEA) as a base . Key steps:
- Reaction conditions: Room temperature, 3 hours.
- Purification: Crystallization with cyclohexane/ethyl acetate (7:3) at reflux yields >95% purity.
- Characterization: Confirm via NMR (e.g., δ 7.72 ppm for aromatic protons) and HPLC (retention time 6.67 min, 98% purity) .
Q. What safety protocols are critical for handling this compound?
- Storage : Tightly sealed containers in cool, dry conditions to prevent hydrolysis .
- Handling : Use PPE (gloves, goggles), avoid dust inhalation, and work in a fume hood. Static discharge precautions are essential due to flammability risks .
- First aid : For skin contact, wash with water; for inhalation, move to fresh air and monitor for respiratory distress .
Q. Which spectroscopic and chromatographic methods are standard for characterizing this compound?
- NMR spectroscopy : Aromatic protons (δ 7.50–7.72 ppm) and piperazine methylenes (δ 3.44 ppm) confirm structure .
- HPLC : Reverse-phase columns (C18) with acetonitrile/ammonium hydroxide gradients achieve resolution (purity >98%) .
- Raman microspectroscopy : Differentiates isomers via peak positions (e.g., 128 scans at 20 mW laser power) and multivariate analysis (PCA/LDA) .
Advanced Research Questions
Q. How can reaction yields be improved in nucleophilic acyl substitution for analogs?
- Solvent optimization : DMF enhances solubility of aromatic intermediates compared to THF .
- Base selection : Potassium carbonate (KCO) in DMF improves deprotonation efficiency over weaker bases .
- Temperature control : Prolonged stirring (6–7 hours) at room temperature minimizes side reactions .
Q. What advanced analytical techniques resolve structural isomers or analogs?
- Raman spectroscopy with multivariate analysis : Principal Component Analysis (PCA) explains >99% variance for trifluoromethylphenyl and chlorophenyl isomers. Linear Discriminant Analysis (LDA) separates isomers (e.g., 3-CPP vs. 4-CPP) .
- Chromatographic resolution : Use chiral columns or ion-pair reagents (e.g., sodium octanesulfonate) for polar analogs .
Q. How can analytical methods be validated for quantification in biological matrices?
- Internal standards : Isotopically labeled analogs (e.g., deuterated piperazines) reduce matrix effects .
- Calibration curves : Linear ranges (0.1–100 µg/mL) with R >0.99 ensure precision.
- Recovery tests : Spike-and-recovery experiments in plasma or tissue homogenates validate extraction efficiency (>85%) .
Q. What strategies enhance solubility and bioavailability for in vitro assays?
Q. How should contradictions in biological activity data be addressed?
- Cross-validation : Replicate assays in orthogonal systems (e.g., enzyme inhibition vs. cell viability) .
- Structural analogs : Compare activity of 3,5-dichloro derivatives with mono- or non-halogenated analogs to identify pharmacophores .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like Staphylococcus aureus RnpA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
